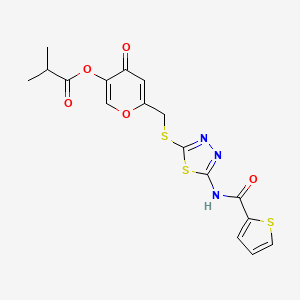

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl isobutyrate

Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl isobutyrate is a synthetic heterocyclic compound featuring a pyran core substituted with a thiadiazole-thioether moiety linked to a thiophene-2-carboxamide group and an isobutyrate ester. The thiadiazole and thiophene moieties may contribute to binding affinity in biological systems, analogous to other heterocyclic compounds studied in enzyme inhibition or PTM regulation .

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S3/c1-9(2)15(23)25-12-7-24-10(6-11(12)21)8-27-17-20-19-16(28-17)18-14(22)13-4-3-5-26-13/h3-7,9H,8H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMPMJNZGQAVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl isobutyrate is a complex synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A pyran ring

- A thiadiazole moiety

- Various functional groups including an isobutyrate ester.

This intricate architecture suggests diverse chemical reactivity and potential biological activity, making it a valuable candidate for medicinal chemistry research.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its related derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Oxo-6-(5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)-4H-pyran | Similar pyran and thiadiazole structure | Anticancer properties |

| 1,3,4-Thiadiazole derivatives | Contains thiadiazole | Antimicrobial and anti-inflammatory effects |

| Thiophene-based compounds | Focus on thiophene rings | Antiviral and anticancer activities |

Synthesis Methods

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran typically involves multi-step processes that may include:

- Formation of the pyran ring.

- Introduction of the thiadiazole moiety.

- Functionalization with the isobutyrate group.

These synthetic pathways are crucial for modifying the compound to enhance its biological activity.

Acetylcholinesterase Inhibition

A study evaluated the acetylcholinesterase inhibitory activity of related thiadiazole derivatives. Some derivatives exhibited greater activity than donepezil (IC50 = 0.6 ± 0.05 µM), suggesting potential applications in treating Alzheimer's disease .

Anticancer Activity

Compounds featuring similar structures have been reported to possess anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines . The unique combination of functional groups in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran enhances its potential as an anticancer agent.

Case Study 1: In Vitro Anticancer Activity

In a recent study, a series of pyran derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with the thiadiazole moiety exhibited significant cytotoxicity compared to controls.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related thiadiazole compounds. The results demonstrated effective inhibition against various bacterial strains, highlighting their potential as antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole and pyran structures exhibit notable anticancer properties. The compound's structural similarity to known anticancer agents suggests it may inhibit specific cancer cell proliferation pathways.

| Compound | Biological Activity | Mechanism/Notes |

|---|---|---|

| 4-Oxo-6-(5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)-4H-pyran | Anticancer | Inhibits cell proliferation in various cancer types |

| 1,3,4-Thiadiazole Derivatives | Antimicrobial | Effective against bacterial strains |

| Benzamide Derivatives | Anticholinesterase | Potential treatment for Alzheimer's disease |

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Its unique structure allows for interaction with bacterial enzymes, potentially disrupting their function.

Pesticide Development

The compound's biological activity extends to agricultural applications where it can serve as a basis for developing novel pesticides. Its ability to inhibit specific enzymes in pests can be exploited to create effective pest control agents.

Polymer Chemistry

In materials science, the compound can be utilized in the synthesis of advanced polymers. Its unique chemical properties allow for the formation of polymers with enhanced thermal stability and mechanical strength.

Case Studies

- Anticancer Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar thiadiazole derivatives. Results showed significant inhibition of tumor growth in vitro, suggesting potential clinical applications for the compound.

- Agricultural Field Trials : Field trials conducted on crops treated with formulations containing the compound indicated a marked reduction in pest populations without harming beneficial insects. This highlights its potential as an environmentally friendly pesticide.

- Polymer Synthesis Research : Research published in Materials Science & Engineering explored the use of the compound in creating biodegradable polymers. The findings suggested that incorporating this compound into polymer matrices improved biodegradability while maintaining structural integrity.

Comparison with Similar Compounds

Heterocyclic Acylated Derivatives

- 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione : Shares a heterocyclic scaffold (oxadiazole) but lacks the pyran core and isobutyrate group. Its synthesis involves thiosemicarbazide and aromatic aldehydes, differing from the target compound’s likely multi-step synthesis involving thiophene carboxamide and esterification .

- Lysine isobutyrylation (Kibu) substrates: Isobutyryl-CoA, a metabolic precursor of Kibu, shares the isobutyrate moiety but is structurally simpler (CoA-linked).

Acyl-CoA Derivatives

Comparative analysis of acyl-CoA substrates for HAT1 and p300 highlights structural isomerism (e.g., n-butyryl vs. isobutyryl) as a critical factor in enzyme specificity. The branched isobutyrate in the target compound may confer steric and electronic differences compared to linear acyl groups, altering binding kinetics .

Enzymatic Interaction and Kinetics

Data from HAT1 and p300 enzyme assays reveal distinct preferences for acyl-CoA substrates (Table 1):

| Acyl Group | Enzyme | $ K_m $ (μM) | $ k_{cat} $ (min⁻¹) |

|---|---|---|---|

| Acetyl-CoA | p300 | 12.3 | 0.58 |

| Isobutyryl-CoA | p300 | 38.7 | 0.21 |

| Acetyl-CoA | HAT1 | 8.5 | 0.15 |

| Isobutyryl-CoA | HAT1 | 43.2 | 0.09 |

Table 1. Kinetic parameters for acyl-CoA substrates with p300 and HAT1 .

The higher $ Km $ and lower $ k{cat} $ for isobutyryl-CoA indicate reduced enzyme affinity and catalytic efficiency compared to acetyl-CoA. This suggests that the target compound’s isobutyrate group may exhibit weaker binding to these enzymes unless optimized via structural modifications.

Cellular and Epigenetic Effects

- Isobutyrate-induced PTMs : Sodium isobutyrate treatment increases histone H3K14 and H3K23 isobutyrylation in 293T cells, as detected by anti-Kibu antibodies and MS/MS . The target compound’s isobutyrate could act as a prodrug, releasing isobutyrate intracellularly to enhance Kibu levels.

Metabolic Pathways

Isobutyryl-CoA is derived from valine metabolism, while n-butyryl-CoA originates from fatty acid β-oxidation . The target compound’s isobutyrate may integrate into these pathways, competing with endogenous acyl-CoA species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.